SPAK Kinase Inhibitory Activity — Basal Potency Estimate
The only publicly accessible quantitative endpoint for CAS 313404-19-2 is an SPAK inhibitory IC50 of 2.1 μM, measured by ELISA [REFS‑1]. This value is derived from a single deposition in BindingDB/ChEMBL and lacks a simultaneously tested, structurally defined comparator within the same assay. For perspective, the most potent N‑(4‑phenoxyphenyl)benzamide derivative (compound 20l) achieves an IC50 of 0.050 μM against the same target under similar ELISA conditions, as reported in a peer‑reviewed SAR study [REFS‑2]. The 42‑fold potency gap underscores the critical influence of the phenoxy‑regioisomerism and the benzamide substituent, but the cross‑study nature of the comparison precludes a definitive head‑to‑head ranking.
| Evidence Dimension | SPAK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM (BindingDB/ChEMBL) |
| Comparator Or Baseline | Compound 20l (N‑(4‑phenoxyphenyl)benzamide series): IC50 = 0.050 μM (Bioorg Med Chem Lett, 2020) |
| Quantified Difference | 42‑fold weaker potency for the target compound vs. the optimized 4‑phenoxy lead |
| Conditions | ELISA‑based SPAK inhibition assay; exact protocol details differ between the two data sources |
Why This Matters
A buyer seeking a potent SPAK inhibitor for chemical‑biology studies should recognize that the 2‑phenoxyphenyl morpholinosulfonyl scaffold is substantially less potent than optimized 4‑phenoxyphenyl derivatives, directly influencing compound quantity and concentration requirements in downstream assays.
- [1] BindingDB entry BDBM50560437; IC50 = 2.10E+3 nM against SPAK by ELISA. View Source
- [2] Fujii S et al. Bioorg Med Chem Lett. 2020;30(17):127408. Table 3, compound 20l IC50 = 0.050 μM. View Source
